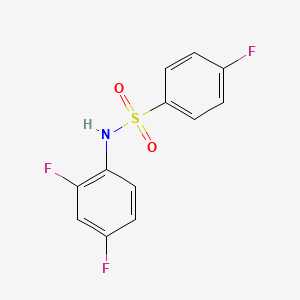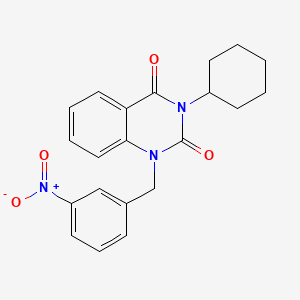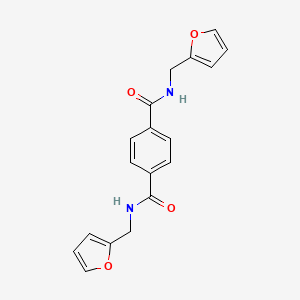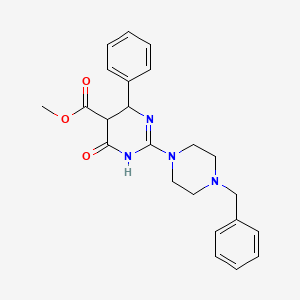
N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 2,4-difluoroaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide can be compared with other fluorinated compounds such as N-(2,4-difluorophenyl)-2-fluorobenzamide and N-(2,3-difluorophenyl)-2-fluorobenzamide. These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical and physical properties. The unique arrangement of fluorine atoms in this compound imparts distinct characteristics that make it valuable for specific applications.
Properties
Molecular Formula |
C12H8F3NO2S |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8F3NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H |
InChI Key |
ISTUUCGJCXMQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[2-(morpholin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11179548.png)

![N'-[1-(3,4-difluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11179568.png)


![7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11179581.png)
![3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B11179586.png)
![3,5-dimethyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11179587.png)
![3-hydroxy-4-(4-iodophenyl)-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11179593.png)
![2-fluoro-N-[(2-fluorophenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide](/img/structure/B11179603.png)
![9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11179604.png)

![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B11179615.png)
![4,6,7-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B11179622.png)
